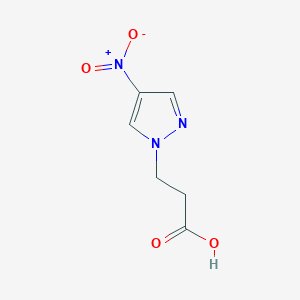

3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNKZUIVXMXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290795 | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-21-8 | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib.[1][2] The molecule 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents a compelling case for investigation. It combines the proven biological relevance of the pyrazole core with two key functional groups that modulate its properties: an electron-withdrawing nitro group and a flexible propanoic acid sidechain. The nitro group can significantly influence the electronic properties of the pyrazole ring and participate in hydrogen bonding, while the carboxylic acid moiety governs aqueous solubility, serves as a handle for further chemical modification, and provides a critical ionization site.

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. It is intended for researchers in drug discovery and development, offering not just protocols, but the strategic rationale behind them. Understanding these core properties is a non-negotiable prerequisite for advancing any compound from a laboratory curiosity to a viable therapeutic candidate.

Synthesis and Structural Confirmation

A robust and verifiable synthetic route is the foundation of any new chemical entity's research program. The logical approach to synthesizing this compound is a Michael addition reaction, a reliable method for forming carbon-nitrogen bonds.

Proposed Synthetic Workflow

The synthesis proceeds in two key stages: the N-alkylation of 4-nitro-1H-pyrazole with an acrylate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of these reaction types.

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/g of pyrazole), add ethyl acrylate (1.2 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 4-6 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.[3]

Protocol: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

-

Concentrate the mixture to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural and Purity Analysis

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the pyrazole ring protons, the two methylene groups of the propanoic acid chain (as triplets), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the pyrazole ring carbons, the carbonyl carbon of the acid, and the two aliphatic carbons. |

| FT-IR | Functional group identification | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and characteristic N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).[4] |

| LC-MS | Molecular weight confirmation and purity | A high-resolution mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the compound (C₆H₇N₃O₄, Exact Mass: 185.04).[5] |

| RP-HPLC | Purity assessment | A single major peak with >95% purity under standard reverse-phase conditions. |

Core Physicochemical Properties: An Experimental Guide

The in vitro and in vivo behavior of a potential drug is dictated by its fundamental physicochemical properties. The following sections outline the rationale and experimental protocols for determining the most critical parameters for this compound.

Acidity (pKa)

Why it matters: The pKa determines the ionization state of the molecule at a given pH. For this compound, the carboxylic acid group is the primary ionization site. Its pKa will directly impact aqueous solubility, membrane permeability, receptor binding interactions, and the choice of formulation strategies. The electron-withdrawing nature of the nitropyrazole ring is expected to lower the pKa of the propanoic acid compared to a simple alkyl carboxylic acid.

Experimental Protocol: Potentiometric Titration

-

Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Calibrate a pH meter using standard buffers (pH 4, 7, 10) at the experimental temperature.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

Lipophilicity (LogP / LogD)

Why it matters: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs how the compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes.

-

LogP (Partition coefficient) measures the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution coefficient) is the pH-dependent measure of lipophilicity, accounting for both neutral and ionized species. For an acidic compound like this, LogD will decrease as the pH increases above the pKa.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Prepare a stock solution of the compound in the more soluble phase (likely n-octanol).

-

Prepare several flasks containing a 1:1 volume ratio of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄).

-

Spike each flask with the stock solution to a concentration where the compound is soluble in both phases and detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Shake the flasks vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the flasks to ensure complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculate LogP or LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Aqueous Solubility

Why it matters: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The presence of the polar carboxylic acid group should impart some solubility, but the relatively planar and hydrophobic nitropyrazole core will counteract this.

Caption: Workflow for equilibrium solubility determination.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Add an excess amount of the solid compound to vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). The excess solid should be clearly visible.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, filter the samples through a low-binding 0.22 µm syringe filter to remove all undissolved solid.

-

Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

Thermal Stability

Why it matters: The presence of a nitro group warrants a thorough investigation of thermal stability. Nitrated aromatic compounds can be energetic materials, and understanding their decomposition temperature is crucial for safe handling, storage, and processing.[6][7][8]

Experimental Protocol: DSC and TGA

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).

-

The resulting thermogram will show endothermic events such as melting point (Tₘ) and exothermic events such as decomposition (Tₑ). The onset of the exothermic peak is a key indicator of thermal instability.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

TGA measures the change in mass as a function of temperature. A sharp drop in mass indicates decomposition. This provides complementary information to the DSC data.

-

Summary of Physicochemical Properties

The following table should be used to compile the experimentally determined data, providing a clear and concise summary for project teams.

| Parameter | Method | Predicted Value | Experimental Result | Significance for Drug Development |

| Molecular Weight | Mass Spectrometry | 185.14 g/mol | TBD | Fundamental property for all calculations. |

| pKa | Potentiometric Titration | ~3.5 - 4.5 | TBD | Governs solubility and absorption across pH gradients. |

| LogP | Shake-Flask / HPLC | ~0.5 - 1.5 | TBD | Predicts lipophilicity of the neutral molecule. |

| LogD at pH 7.4 | Shake-Flask / HPLC | TBD | TBD | Predicts effective lipophilicity at physiological pH. |

| Aqueous Solubility | Shake-Flask | TBD | TBD | Critical for bioavailability and formulation. |

| Melting Point (Tₘ) | DSC | TBD | TBD | Indicator of purity and solid-state packing energy. |

| Decomposition (Tₑ) | DSC / TGA | TBD | TBD | Defines limits for safe handling and storage. |

Conclusion

This compound is a molecule with significant potential, stemming from its hybrid structure that marries a biologically active core with functionalities that are critical for drug-like properties. A systematic and rigorous evaluation of its physicochemical properties, as outlined in this guide, is the essential first step in its journey as a potential therapeutic agent. The data generated through these protocols will enable informed decisions regarding lead optimization, formulation development, and the design of subsequent pharmacokinetic and pharmacodynamic studies. By understanding the fundamental nature of the molecule, we unlock the ability to rationally engineer its success.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ResearchGate. [Link]

-

Thermal Decomposition of Nitropyrazoles. (n.d.). ResearchGate. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2021). ResearchGate. [Link]

-

Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2024). PubMed. [Link]

-

3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H)-ones and Derivatives. (2022). MDPI. [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]

-

US10214537, Example 497. (n.d.). PubChem. [Link]

-

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2021). ResearchGate. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

-

1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. (n.d.). PubChem. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2023). MDPI. [Link]

-

2,4,5-Trifluorophenylacetic acid. (n.d.). Synthonix. [Link]

-

Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. (2022). ResearchGate. [Link]

-

Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. (2021). PubMed. [Link]

- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (2016).

-

4-NITRO-1H-PYRAZOL-3-CARBOXYLIC ACID. (n.d.). precisionFDA. [Link]

-

US10214537, Example 50. (n.d.). PubChem. [Link]

-

3-Cyclopentyl-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanoic acid. (n.d.). Pharmaffiliates. [Link]

-

Pyrazole, 3-nitro-. (n.d.). NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID ETHYL ESTER | 512809-69-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Nitropyrazole Derivatives

Abstract

Nitropyrazoles, a subset of the versatile pyrazole class of nitrogen-containing heterocycles, are distinguished by the presence of a nitro functional group which significantly modulates their electronic properties and biological reactivity.[1][2] This modification has unlocked a diverse and potent range of pharmacological activities, positioning these derivatives as compelling scaffolds in modern medicinal chemistry. This technical guide provides an in-depth exploration of the primary biological activities of nitropyrazole derivatives, including their antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects. For each domain, we will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1][3][4] This core structure is a "privileged scaffold" in drug discovery, appearing in numerous clinically approved drugs due to its metabolic stability and versatile synthetic accessibility.[2] The introduction of a nitro (NO₂) group onto the pyrazole ring dramatically alters the molecule's physicochemical properties. As a potent electron-withdrawing group, the nitro moiety enhances the molecule's electrophilicity, increases its potential for hydrogen bonding, and can serve as a metabolic handle.

The bioactivity of nitropyrazoles is often linked to the reduction of the nitro group within target cells, a process that can generate reactive nitrogen species like nitro anion radicals.[5] These reactive species can covalently modify and damage critical biomolecules such as DNA, lipids, and proteins, leading to cytotoxicity in pathogens and cancer cells.[5] This mechanism is a cornerstone of the activity seen in many nitroaromatic therapeutic agents.[5][6]

Antimicrobial Activity

Nitropyrazole derivatives have demonstrated significant activity against a spectrum of bacteria and fungi, emerging as potential solutions to the growing challenge of antimicrobial resistance.[7][8]

Mechanism of Action

The primary antimicrobial mechanism is believed to be the intracellular reduction of the nitro group by microbial nitroreductases.[5] This bioactivation is crucial and creates a cascade of cytotoxic events.

-

Generation of Reactive Nitrogen Species (RNS): Microbial enzymes, particularly NADH-dependent nitroreductases, reduce the nitropyrazole to form a nitro anion radical.[9] Further reduction can produce nitroso and hydroxylamine intermediates.[5]

-

Macromolecular Damage: These highly reactive species induce cellular damage through multiple pathways:

-

DNA Damage: Covalent binding to DNA can disrupt replication and transcription, leading to cell death.[5]

-

Oxidative Stress: The redox cycling of the nitro group can generate superoxide radicals, leading to a state of oxidative stress that damages proteins and lipids.

-

Enzyme Inhibition: The reactive intermediates can inhibit essential enzymes involved in microbial metabolism.

-

A diagram illustrating this activation pathway is provided below.

Caption: Bioactivation of nitropyrazoles in microbial cells.

Structure-Activity Relationship (SAR)

The antimicrobial potency of nitropyrazoles is highly dependent on their substitution pattern.

| Position of NO₂ | Substituents on Phenyl Ring | Other Substituents | Observed Activity |

| 4-position | Electron-withdrawing groups (e.g., Cl, F) | Nitrofuran moiety | Generally enhances antibacterial and antifungal activity.[2] |

| 4-position | Electron-donating groups (e.g., OCH₃) | Morpholinoquinolinyl group | Can increase potency against specific strains like S. aureus.[10] |

| 3-position | Varied | Fused heterocyclic rings (e.g., thiadiazine) | Often results in broad-spectrum activity.[11] |

This table summarizes general trends observed in the literature. Specific activity is highly compound-dependent.

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: Broth Microdilution

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Optionally, a growth indicator dye like resazurin can be added to aid in visualization.

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

The cytotoxic potential of nitropyrazoles has been extensively explored, revealing multiple mechanisms by which they can target and eliminate cancer cells.[12][13] Many derivatives show potent activity against various cancer cell lines, including those of the colon, breast, and liver.[12][14]

Mechanisms of Action

Nitropyrazoles function as multi-target agents in oncology, interfering with several critical pathways for cancer cell survival and proliferation.

-

Kinase Inhibition: A primary mechanism involves the inhibition of key protein kinases that are often dysregulated in cancer.[15]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs (e.g., CDK2), nitropyrazoles can halt the cell cycle, typically at the G2/M phase, preventing cell division and inducing apoptosis.[12][15]

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) disrupts signaling pathways responsible for angiogenesis (new blood vessel formation) and cell proliferation.[13][15]

-

-

Induction of Apoptosis: Beyond cell cycle arrest, nitropyrazoles can directly trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and activating caspases.

-

DNA Interaction: Similar to their antimicrobial action, some nitropyrazoles can act as DNA binding agents, intercalating into the DNA helix or causing damage through reactive intermediates, ultimately interfering with replication.[12][16]

-

Tubulin Polymerization Inhibition: Certain derivatives can disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy drugs like vinca alkaloids.[15]

Caption: Multi-target anticancer mechanisms of nitropyrazoles.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the nitropyrazole derivative. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate for a further 48-72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

Several pyrazole derivatives are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs), and their nitrated counterparts also exhibit potent anti-inflammatory effects.[2][4]

Mechanism of Action

-

Selective COX-2 Inhibition: Many nitropyrazole derivatives show high selectivity for inhibiting COX-2 over COX-1.[17][19] COX-2 is the inducible isoform of the enzyme, upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation.[17] Selective COX-2 inhibition provides potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][20]

-

Modulation of Cytokines: Some derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[17]

Key Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology (in Rats)

-

Animal Acclimatization:

-

Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

-

-

Compound Administration:

-

Administer the test nitropyrazole derivative, a standard drug (e.g., Indomethacin, Celecoxib), or vehicle (control) to different groups of rats via oral gavage.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

-

-

Measurement of Edema:

-

Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

-

Determine the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[20]

-

Antiparasitic Activity

Nitrated heterocyclic compounds have long been a mainstay in treating parasitic infections, and nitropyrazoles are no exception.[6] They have shown promising activity against protozoan parasites like Trichomonas vaginalis, Entamoeba invadens, and Trypanosoma cruzi.[21][22]

Mechanism of Action

The antiparasitic mechanism closely mirrors the antimicrobial one, relying on the reductive activation of the nitro group by parasitic enzymes, often type I nitroreductases, which are absent in mammalian hosts.[9] This selective bioactivation leads to the generation of cytotoxic radicals that damage parasitic DNA and proteins, resulting in parasite death with potentially high selectivity and lower host toxicity.[9][21] For instance, some pyrazole-benzimidazole hybrids have been shown to target the cruzain cysteine protease in T. cruzi.[22]

Key Experimental Protocol: In Vitro Assay against T. cruzi

Methodology (β-galactosidase-transgenic T. cruzi assay)

-

Cell Culture:

-

Culture host cells (e.g., L6 myoblasts) in a 96-well plate and allow them to adhere.

-

-

Parasite Infection:

-

Infect the host cells with trypomastigotes of a T. cruzi strain engineered to express the β-galactosidase gene. Allow 2 hours for invasion.

-

Wash the plates to remove non-invading parasites.

-

-

Compound Treatment:

-

Add serial dilutions of the nitropyrazole derivatives to the infected cells. Include a reference drug (e.g., Benznidazole) and an untreated control.

-

Incubate for 48-72 hours, during which the parasites transform into amastigotes and replicate.

-

-

Lysis and Substrate Addition:

-

Lyse the cells and add the substrate chlorophenol red-β-D-galactopyranoside (CPRG).

-

-

Data Analysis:

-

The β-galactosidase produced by viable parasites will cleave the CPRG, producing a color change that can be measured spectrophotometrically.

-

Calculate the percentage inhibition of parasite growth and determine the IC₅₀ value.

-

Other Biological Activities

Beyond the major areas discussed, nitropyrazole derivatives have been investigated for other applications:

Conclusion and Future Directions

Nitropyrazole derivatives represent a synthetically accessible and highly versatile class of compounds with a broad spectrum of potent biological activities. Their efficacy is often rooted in the reductive bioactivation of the nitro group, a mechanism that can confer selectivity for microbial, parasitic, or hypoxic cancer cells over host cells. The ability to fine-tune their activity through targeted substitutions makes them an exceptionally attractive scaffold for drug development.

Future research should focus on optimizing the therapeutic index of these compounds—maximizing potency while minimizing off-target toxicity. The development of derivatives with enhanced selectivity for specific microbial or cancer-associated enzymes could lead to next-generation therapeutics with improved safety profiles. Furthermore, exploring their potential as multi-target agents, for instance, combining kinase inhibition with cytotoxic radical generation, offers a promising strategy to combat drug resistance in both oncology and infectious disease.

References

-

Bustos, C., Garg, N., & Tiraboschi, I. (1988). Antiparasitic Activity of Nine Pyrazole Derivatives Against Trichomonas Vaginalis, Entamoeba Invadens and Plasmodium Berghei. Annals of Tropical Medicine & Parasitology, 82(3), 257-262. Available from: [Link]

-

Ansari, A., Ali, A., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available from: [Link]

-

Al-Ostath, A., Al-Assaf, A., & El-Faham, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

-

Kumar, A., Sharma, S., & Sharma, A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

-

Wang, M., Li, Y., & Li, Q. (2020). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. ResearchGate. Available from: [Link]

-

Ansari, A., Ali, A., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. Semantic Scholar. Available from: [Link]

-

Domyati, T., Habib, E., & El-Sharkawy, M. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal Chemistry Research. Available from: [Link]

-

Li, Y., Wang, M., & Li, Q. (2020). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. Available from: [Link]

-

Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Shinde, S., & Shingare, M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

-

Zheng, Y., Chen, Y., & Li, J. (2020). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. ResearchGate. Available from: [Link]

-

Kumar, V., & Kumar, R. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]

-

Kamal, A., & Ramu, R. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. Available from: [Link]

-

Li, Y., Wang, M., & Li, Q. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

-

Kumar, S., & Singh, A. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available from: [Link]

-

Sharma, V., & Kumar, R. (2015). Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform. Available from: [Link]

-

El-Sayed, W., & El-Essawy, F. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

-

Tanaka, K., & Shimotori, T. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology. Available from: [Link]

-

Sharma, V., & Kumar, R. (2017). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

-

Al-Ostath, A., & Al-Assaf, A. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

-

de Oliveira, A., & de Souza, A. (2024). Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi. Current Bioactive Compounds. Available from: [Link]

-

Lee, D., & Kim, H. (1999). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

-

Göktaş, F., & Koç, E. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Available from: [Link]

-

Perez-Villanueva, M., & Perez-Gonzalez, M. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

-

Lee, D., & Kim, H. (1999). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of the Korean Chemical Society. Available from: [Link]

-

Khidre, R. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available from: [Link]

-

Jones, D., & Thompson, R. (2013). Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Yang, S., & Feng, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available from: [Link]

-

Olorunju, A., & Olanrewaju, I. (2023). Antiparasitic Activities of Compounds Isolated from Aspergillus fumigatus Strain Discovered in Northcentral Nigeria. Molecules. Available from: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. noveltyjournals.com [noveltyjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group's Emergence: A Technical Guide to Nitropyrazole Compounds in Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Transformative Power of the Nitro Group

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous approved drugs.[1][2] From the anti-inflammatory celecoxib to the blockbuster erectile dysfunction drug sildenafil, the versatility of the pyrazole core is well-established.[1] However, the strategic introduction of a nitro group onto this scaffold unlocks a new dimension of chemical and biological potential, giving rise to the class of nitropyrazole compounds.

The nitro group, often perceived with caution in drug discovery due to potential toxicity, is a powerful modulator of a molecule's physicochemical and pharmacological properties when judiciously incorporated.[3] Its strong electron-withdrawing nature can significantly alter the electron density of the pyrazole ring, influencing pKa, hydrogen bonding capabilities, and susceptibility to metabolic enzymes. This guide provides an in-depth technical review of nitropyrazole compounds in medicinal chemistry, exploring their synthesis, diverse biological activities, and the crucial structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Nitropyrazole Scaffolds

The regioselective introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of these compounds. The position of the nitro group profoundly influences the molecule's overall properties and biological activity.

Direct Nitration of Pyrazole

Direct nitration of the pyrazole ring is a common approach, typically employing a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of isomers, with the 4-nitro derivative often being the major product.[4]

Experimental Protocol: One-Pot Two-Step Synthesis of 4-Nitropyrazole [1][5]

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (98%)

-

20% Fuming sulfuric acid (oleum)

-

Ice

-

Ethyl ether

-

Hexane

Procedure:

-

In a flask equipped with a stirrer and an ice-water bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate. Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture in the ice-water bath and add fuming nitrosulfuric acid (a mixture of fuming nitric acid and fuming sulfuric acid) dropwise.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Filter the white solid, wash with ice water, and dry under vacuum.

-

Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.

Regioselective Synthesis of Nitropyrazoles

Achieving specific substitution patterns, such as 3-nitro or 5-nitropyrazoles, often requires more nuanced synthetic strategies. One common method involves the thermal rearrangement of N-nitropyrazoles.[4][6]

Caption: General synthetic routes to nitropyrazoles.

For more complex substitution patterns, cyclocondensation reactions offer a powerful tool for building the nitropyrazole core with pre-defined regiochemistry.[2]

Biological Activities of Nitropyrazole Compounds

The incorporation of the nitro group endows pyrazole derivatives with a broad spectrum of biological activities, making them promising candidates for various therapeutic areas.

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 0.39 | [1] |

| MCF7 (Breast) | 0.46 | [1] | |

| Compound 2 | A549 (Lung) | 0.26 | [1] |

| Compound 3 | HepG2 (Liver) | 3.695 (µg/mL) | [7] |

| Compound 4 | PC-3 (Prostate) | 5.32 | [8] |

| Compound 5 | A2780 (Ovarian) | 8.14 | [8][9] |

The anticancer mechanism of some nitropyrazoles involves the inhibition of key cellular signaling pathways. For instance, certain derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]

Caption: Mechanism of action of nitropyrazole-based kinase inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity [2][10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Nitropyrazole compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the nitropyrazole compound and a vehicle control (DMSO) and incubate for the desired time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Nitropyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | Escherichia coli | 0.25 | [12] |

| Compound 7 | Streptococcus epidermidis | 0.25 | [12] |

| Compound 8 | Aspergillus niger | 1 | [12] |

| Compound 9 | Staphylococcus aureus | 230 | [4] |

| Compound 10 | Pseudomonas aeruginosa | 460 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination [1][6][13][14]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Nitropyrazole compound (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the nitropyrazole compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral and Anti-inflammatory Activities

The therapeutic potential of nitropyrazoles extends to antiviral and anti-inflammatory applications. Certain derivatives have shown efficacy against viruses such as the Newcastle disease virus.[14] In the realm of anti-inflammatory research, nitropyrazole-based compounds have demonstrated potent activity in in vivo models of inflammation, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3][15][16][17]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of nitropyrazole compounds is intricately linked to their structural features. The position of the nitro group, as well as the nature and position of other substituents on the pyrazole ring, play a crucial role in determining potency and selectivity.

-

Position of the Nitro Group: The electron-withdrawing effect of the nitro group is most pronounced when it is at the 4-position, which can influence the acidity of the N-H proton and the molecule's ability to interact with biological targets.

-

Substituents on the Pyrazole Ring: The addition of other functional groups, such as aryl, alkyl, or heterocyclic moieties, can modulate the lipophilicity, steric profile, and hydrogen bonding potential of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[18] For instance, in a series of pyrazole-based kinase inhibitors, the presence of a nitro group was found to be more optimal for activity than other substituents like methyl, methoxy, or chloro groups.[1]

-

N-Substitution: Substitution on the pyrazole nitrogen can significantly impact the compound's properties. For example, N-alkylation can improve solubility and selectivity.

Conclusion and Future Perspectives

Nitropyrazole compounds represent a promising class of molecules in medicinal chemistry, with a diverse range of biological activities. The strategic incorporation of the nitro group onto the versatile pyrazole scaffold provides a powerful tool for modulating the pharmacological properties of these compounds. Further exploration of the vast chemical space of nitropyrazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of novel and effective therapeutic agents for a wide array of diseases. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. (2022). RSC Advances, 12(51), 33235-33243.

- Review on synthesis of nitropyrazoles. (2014).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Journal of Saudi Chemical Society, 22(7), 883-892.

-

Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.

- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports, 15(1), 12345.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018).

- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports, 15, 1-15.

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(12), 1435-1456.

- Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(9), 3746-3753.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry, 247, 115029.

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.). Retrieved from [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(4), 12159-12169.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5729.

-

Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. Retrieved from [Link]

- Current status of pyrazole and its biological activities. (2017). Journal of Basic and Clinical Pharmacy, 8(Suppl 1), S1-S10.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8702.

- Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (2005). Molecular Pharmacology, 68(3), 679-687.

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Biomolecular Structure and Dynamics, 1-18.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Saudi Pharmaceutical Journal, 26(7), 1036-1043.

-

IC50 of the most active compounds. To calculate half maximal inhibitory... - ResearchGate. (n.d.). Retrieved from [Link]

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology, 24(5), 263-272.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4943.

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Medicinal Chemistry, 52(11), 3502-3513.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). ChemMedChem, 18(4), e202200531.

-

What are the steps to complete a dot structure in chemistry? - Quora. (2019). Retrieved from [Link]

-

Lewis Dot Structures. (2015, October 18). [Video]. YouTube. [Link]

-

Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. (2025). Smart.DHgate. Retrieved from [Link]

-

Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. (2017, February 12). [Video]. YouTube. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][12]triazin-7(6H)-ones and Derivatives. (2025). Molecules, 30(18), 3792.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2023). Molecules, 28(21), 7301.

-

Antifungal activity data table for compounds 5a-r: Minimum Inhibitory... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Potential Kinase Inhibitor

Abstract

The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received regulatory approval.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a novel, potential kinase inhibitor. While the pyrazole moiety is a strong indicator of potential kinase-modulating activity, the specific efficacy and target profile of this particular compound are yet to be fully elucidated.[1][4] These application notes, therefore, present a structured, field-proven workflow to systematically characterize this compound, from synthesis and initial biochemical screening to cell-based functional assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating this compound

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The pyrazole ring system has been successfully exploited in the design of inhibitors for a multitude of kinases, such as Akt1, Cyclin-Dependent Kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1][6]

The structure of this compound incorporates several features of interest:

-

The Pyrazole Core: Provides a rigid scaffold capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3]

-

The Nitro Group: This strong electron-withdrawing group can influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity and selectivity for specific kinase targets.[7]

-

The Propanoic Acid Side Chain: This feature can be exploited for modulating solubility and pharmacokinetic properties. The carboxyl group could also form additional interactions with amino acid residues in the target protein.

Given these structural attributes, a systematic evaluation of this compound is warranted to determine its potential as a kinase inhibitor. The following sections outline a proposed synthetic route and a comprehensive suite of assays to characterize its biochemical and cellular activity.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the aza-Michael addition of 4-nitro-1H-pyrazole to an acrylate derivative, followed by hydrolysis. This approach is common for the N-alkylation of pyrazoles.

Reaction Scheme:

Caption: Proposed two-step synthesis of the target compound.

Protocol:

-

Step 1: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate.

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ethyl ester intermediate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to assess its ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. A variety of assay formats are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being a popular, robust, and high-throughput method.[8][9]

TR-FRET Kinase Activity Assay

This assay measures the phosphorylation of a substrate by a kinase. The principle involves a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[9]

Workflow Diagram:

Caption: Workflow for a TR-FRET based kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X solution of fluorescein-labeled peptide substrate and ATP in the same kinase reaction buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer to create 4X inhibitor solutions. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.

-

Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in a TR-FRET dilution buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X inhibitor solution (or DMSO vehicle for no-inhibitor and positive controls) to the appropriate wells.

-

Add 5 µL of the 2X kinase solution to all wells except the negative control wells.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the detection solution.

-

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Data Analysis and Interpretation

-

Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor (fluorescein) signal to the donor (terbium) signal.

-

Normalize Data: Express the results as a percentage of kinase activity relative to the DMSO (no inhibitor) control.

-

% Activity = (Ratio_sample - Ratio_no_kinase) / (Ratio_no_inhibitor - Ratio_no_kinase) * 100

-

-

Determine IC₅₀ Value: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11][12]

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.[11] |

| Positive Control | A known inhibitor for the target kinase (e.g., Staurosporine) to validate assay performance. |

| Negative Control | A reaction mixture lacking the kinase enzyme to determine the background signal. |

| Vehicle Control | A reaction containing the same concentration of DMSO as the inhibitor wells to account for any solvent effects. |

Cellular Evaluation: Assessing the Effects of Kinase Inhibition in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant setting. These assays can assess the compound's cell permeability, engagement with the target in the cellular milieu, and its effect on downstream signaling pathways and cellular phenotypes.

Western Blotting for Phosphoprotein Analysis

A primary method to confirm the mechanism of action of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates in treated cells.[3]

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

-

If the kinase is part of a signaling pathway activated by a growth factor, starve the cells in serum-free media before treatment, and then stimulate with the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[1][4]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase's substrate.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein or a housekeeping protein like β-actin or GAPDH.[3]

-

Expected Outcome: A dose-dependent decrease in the phosphorylated form of the substrate protein with no significant change in the total protein level would indicate effective inhibition of the kinase in the cells.

Cell Proliferation Assay

Kinase inhibitors often exert their therapeutic effect by inhibiting the proliferation of cancer cells. Assays like the MTT or CellTiter-Glo® assay can be used to measure the impact of the compound on cell viability and proliferation.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the compound concentration and fitting to a dose-response curve.

Apoptosis Assay

Inhibition of survival signaling pathways by kinase inhibitors can lead to programmed cell death, or apoptosis.[2][13] This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by detecting markers of apoptosis like Annexin V staining.

Protocol (Caspase-Glo® 3/7 Assay):

-

Cell Plating and Treatment: Plate and treat cells with the test compound as described for the proliferation assay, typically for 24-48 hours.

-

Assay:

-

Follow the manufacturer's protocol to add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase-3 and -7 activity.

-

-

Data Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis.

Signaling Pathway Visualization:

Caption: General kinase signaling pathway and point of inhibition.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background in TR-FRET assay | Non-specific antibody binding, high kinase concentration. | Optimize antibody and kinase concentrations. Ensure use of appropriate blocking agents in buffers. |

| No inhibition observed in biochemical assay | Compound is inactive, compound precipitated, incorrect ATP concentration. | Verify compound solubility. Test at a lower ATP concentration (near Kₘ). Test against a panel of kinases to check for selectivity.[10] |

| No change in phosphoprotein levels in Western blot | Compound is not cell-permeable, target is not inhibited in cells, incorrect time point. | Perform a time-course experiment. Use a positive control inhibitor known to be cell-permeable. Consider a cell permeability assay. |

| High variability in cell-based assays | Inconsistent cell seeding, edge effects in plates, compound cytotoxicity at high concentrations. | Ensure uniform cell seeding. Avoid using the outer wells of the plate. Perform a cytotoxicity assay to distinguish from anti-proliferative effects. |

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical characterization to cell-based functional assays, researchers can generate a robust data package to determine the compound's potency, mechanism of action, and potential therapeutic utility. The inherent promise of the pyrazole scaffold suggests that this line of inquiry is a worthwhile endeavor in the ongoing search for novel and effective kinase-targeted therapies.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google Scholar.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Google Scholar.

-

Pan/Phospho Analysis For Western Blot Normalization. (2017, March 15). Protocols.io. Retrieved January 15, 2026, from [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 15, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 15, 2026, from [Link]

-

Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

IC50. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). American Association for Cancer Research. Retrieved January 15, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-